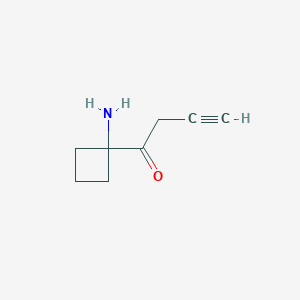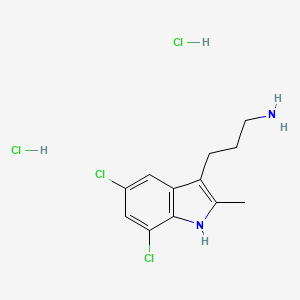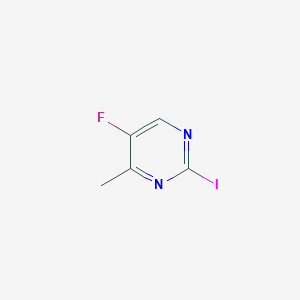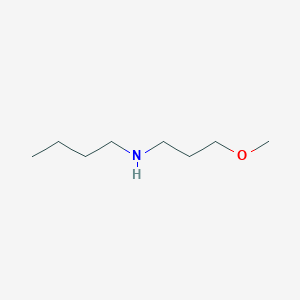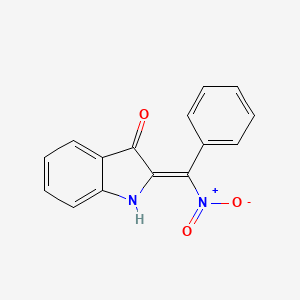
2-(Nitro(phenyl)methylene)indolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Nitro(phenyl)methylene)indolin-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitrophenyl group attached to a methylene bridge, which is further connected to an indolin-3-one core. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitro(phenyl)methylene)indolin-3-one typically involves the condensation of indolin-3-one with a nitrobenzaldehyde derivative. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(Nitro(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The carbonyl group in the indolin-3-one core can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Grignard reagents or organolithium compounds in anhydrous ether or tetrahydrofuran.
Major Products Formed
Reduction: Formation of 2-(Amino(phenyl)methylene)indolin-3-one.
Electrophilic Substitution: Substituted indole derivatives with various functional groups.
Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.
科学的研究の応用
2-(Nitro(phenyl)methylene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Nitro(phenyl)methylene)indolin-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Amino(phenyl)methylene)indolin-3-one: Similar structure but with an amino group instead of a nitro group.
3-(Phenylmethylene)indolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
Indolin-2-one derivatives: A broad class of compounds with varying substituents on the indole ring.
Uniqueness
2-(Nitro(phenyl)methylene)indolin-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2Z)-2-[nitro(phenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-11-8-4-5-9-12(11)16-13(15)14(17(19)20)10-6-2-1-3-7-10/h1-9,16H/b14-13- |
InChIキー |
OBYVLZBKFJDIEP-YPKPFQOOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)C3=CC=CC=C3N2)/[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


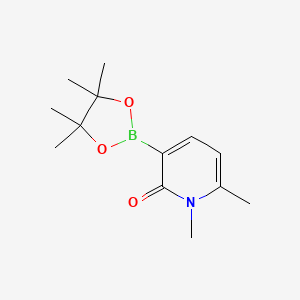
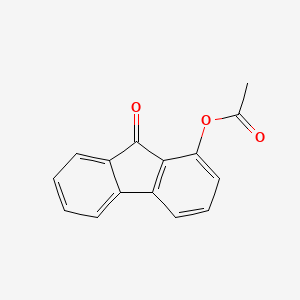
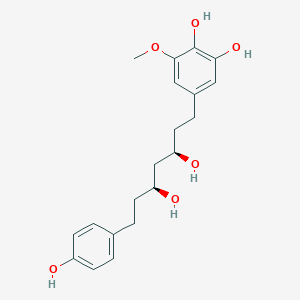
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
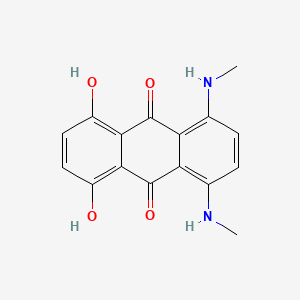
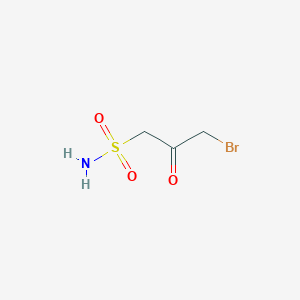
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
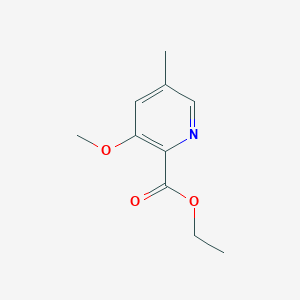
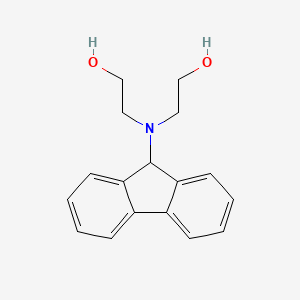
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
